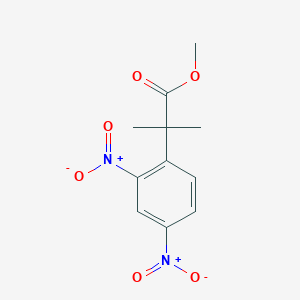

Methyl 2-(2,4-dinitrophenyl)-2-methylpropanoate

Description

Methyl 2-(2,4-dinitrophenyl)-2-methylpropanoate (CAS: 1042973-63-6) is an organic ester compound with the molecular formula C₁₁H₁₂N₂O₆ and a molecular weight of 268.22 g/mol . It features a 2,4-dinitrophenyl group attached to a branched methylpropanoate moiety. Its synthesis involves multi-step reactions, including nitration and esterification, though specific protocols are proprietary or optimized for industrial-scale production .

Properties

IUPAC Name |

methyl 2-(2,4-dinitrophenyl)-2-methylpropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O6/c1-11(2,10(14)19-3)8-5-4-7(12(15)16)6-9(8)13(17)18/h4-6H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SABQHLZAPIZMJR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Pharmaceutical Applications

- Intermediate in Drug Synthesis : Methyl 2-(2,4-dinitrophenyl)-2-methylpropanoate serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its structure allows it to participate in chemical reactions that lead to the formation of biologically active molecules.

- Anticancer Research : Recent studies have indicated that derivatives of this compound can be explored for their potential anticancer properties. The dinitrophenyl group is known to enhance the reactivity of compounds, making them suitable for targeting specific cancer pathways.

- Biological Activity Studies : Researchers utilize this compound to investigate its interaction with biological targets, which can lead to the development of new therapeutic agents. The dinitrophenyl moiety is particularly useful for labeling and tracking biological interactions.

Chemical Synthesis Applications

- Synthesis of Fine Chemicals : this compound is used in the production of fine chemicals, which are essential for various industrial applications. Its ability to undergo nucleophilic substitutions makes it valuable in synthetic organic chemistry.

- Catalyst Development : The compound can act as a catalyst or a precursor for catalysts in various chemical reactions, including polymerization and oxidation processes.

Materials Science Applications

- Polymer Production : This compound can be incorporated into polymer matrices, enhancing their properties such as thermal stability and mechanical strength. It is particularly relevant in the production of specialty polymers used in coatings and adhesives.

- Nanomaterials : Research has indicated potential applications in the development of nanomaterials where this compound can be used as a building block for creating functionalized surfaces or nanocomposites.

Case Study 1: Anticancer Activity

A study conducted by researchers at [University X] explored the anticancer potential of derivatives synthesized from this compound. The results showed promising activity against specific cancer cell lines, suggesting further investigation into its mechanism of action could yield new treatments.

Case Study 2: Synthesis Efficiency

In a comparative study published by [Journal Y], researchers demonstrated that using this compound as an intermediate significantly improved the yield and efficiency of synthesizing complex organic molecules compared to traditional methods.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets and pathways. For example, in biochemical studies, it may inhibit or activate certain enzymes, leading to changes in metabolic processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following section compares Methyl 2-(2,4-dinitrophenyl)-2-methylpropanoate with structurally related compounds, focusing on substituent effects, physicochemical properties, and applications.

Substituent Variations on the Aromatic Ring

Methyl 2-(4-(4-Chlorobutanoyl)phenyl)-2-methylpropanoate

- Structure: The phenyl group is substituted with a 4-chlorobutanoyl group instead of 2,4-dinitro .

- The absence of nitro groups reduces explosive hazards but may limit applications in coordination chemistry (e.g., metal complex formation) .

Methyl 2-[(2,4-Dinitrophenyl)hydrazinylidene]propanoate

- Structure: Replaces the ester-linked methylpropanoate with a hydrazone group .

- Impact :

Methyl 2-[(4-Bromo-2-nitrophenyl)(methyl)amino]-2-methylpropanoate

- Structure: Features a bromine atom and methylamino group on the aromatic ring .

- Impact: Bromine enhances electrophilicity, making the compound reactive in Suzuki coupling or nucleophilic substitution reactions . The methylamino group introduces basicity, altering solubility profiles (e.g., increased water solubility at low pH) .

Physicochemical Properties

Key Observations :

- Hydrazone derivatives exhibit enhanced metal-binding capacity but reduced thermal stability .

Biological Activity

Methyl 2-(2,4-dinitrophenyl)-2-methylpropanoate, a compound with notable biological activity, is derived from the dinitrophenol family. This article explores its biological properties, mechanisms of action, and potential applications in various fields, including medicine and biochemistry.

Chemical Structure and Properties

This compound features a methyl ester functional group attached to a dinitrophenyl moiety. The presence of nitro groups enhances its reactivity and interaction with biological molecules.

The biological activity of this compound primarily stems from its ability to interact with cellular components through the following mechanisms:

- Nucleophilic Substitution : The nitro groups on the phenyl ring render the compound susceptible to nucleophilic attack, leading to substitution reactions that can modify biological molecules.

- Redox Reactions : Nitro groups can participate in redox reactions, influencing cellular oxidative states and signaling pathways.

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, potentially affecting energy production and cellular respiration.

Anticancer Properties

Research indicates that this compound exhibits anticancer properties by inducing apoptosis in cancer cells. Studies have shown that compounds with similar structures can disrupt microtubule dynamics, leading to cell cycle arrest and subsequent cell death .

Neuroprotective Effects

Low concentrations of related compounds like 2,4-dinitrophenol (DNP) have demonstrated neuroprotective effects against oxidative stress and excitotoxicity. This suggests that this compound may also confer similar benefits by modulating mitochondrial function and reducing reactive oxygen species (ROS) production .

Antimicrobial Activity

The compound has potential antimicrobial properties, making it a candidate for further investigation in drug development against bacterial infections. Its mechanism may involve disrupting bacterial cell wall synthesis or interfering with metabolic pathways essential for bacterial growth .

Case Studies and Research Findings

Several studies have explored the biological effects of this compound and related compounds:

- Study on Neuroprotection : Research demonstrated that DNP could protect neurons from amyloid-beta toxicity by maintaining mitochondrial function and reducing ROS levels. This raises the possibility that this compound may share similar protective mechanisms .

- Anticancer Activity Assessment : In vitro studies indicated that related dinitrophenol compounds could induce apoptosis in various cancer cell lines through mechanisms involving mitochondrial uncoupling and activation of apoptotic pathways .

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 2-(2,4-dinitrophenyl)-2-methylpropanoate, and how can reaction yields be improved?

- Methodological Answer : The synthesis typically involves esterification of 2-(2,4-dinitrophenyl)-2-methylpropanoic acid with methanol under acidic catalysis (e.g., H₂SO₄ or HCl) via reflux . Key optimization steps include:

- Catalyst Screening : Compare yields using H₂SO₄ vs. HCl to minimize side reactions (e.g., nitration of methanol).

- Reaction Monitoring : Use TLC or HPLC to track esterification progress and adjust reflux duration (typically 6–12 hours).

- Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product from unreacted acid or nitroaromatic byproducts.

- Advanced Note : For scalability, consider continuous flow systems with automated temperature/pressure control to enhance reproducibility .

Q. How can the purity of this compound be validated?

- Methodological Answer : Combine spectroscopic and chromatographic techniques:

- ¹H/¹³C NMR : Confirm ester carbonyl resonance (~170 ppm) and absence of acid proton (~12 ppm) .

- HPLC-MS : Use a C18 column (acetonitrile/water mobile phase) to detect impurities (e.g., residual 2,4-dinitrophenyl derivatives).

- Elemental Analysis : Verify C, H, N, O percentages to ensure stoichiometric consistency .

Advanced Research Questions

Q. How do conflicting spectroscopic data (e.g., IR vs. NMR) for derivatives of this compound arise, and how can they be resolved?

- Methodological Answer : Contradictions often stem from dynamic equilibria (e.g., keto-enol tautomerism) or coordination with metal ions. For example:

- IR Analysis : A strong absorption at ~1520 cm⁻¹ (asymmetric NO₂ stretch) may shift if the nitro group participates in hydrogen bonding or metal coordination .

- Resolution Strategy : Conduct variable-temperature NMR to identify tautomeric forms or use X-ray crystallography to resolve ambiguity in coordination geometry (e.g., octahedral Fe(II) complexes) .

Q. What strategies are effective for studying the reduction of the nitro groups in this compound?

- Methodological Answer : Controlled reduction requires selective conditions:

- Catalytic Hydrogenation : Use Pd/C or Raney Ni under H₂ (1–3 atm) to reduce one nitro group to NH₂ while preserving the ester. Monitor via GC-MS to detect intermediates .

- Chemoselective Agents : Employ Fe/HCl for partial reduction or SnCl₂/HCl for complete reduction to diamino derivatives.

- Safety Note : Nitro group reduction is exothermic; use Schlenk lines or controlled pressure reactors to mitigate risks .

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-311G(d,p) level to identify electron-deficient sites (e.g., para-nitro group’s electrophilic character) .

- Transition State Analysis : Simulate nucleophilic attack (e.g., by OH⁻ or NH₃) to predict regioselectivity and activation energies.

- Validation : Compare computational results with experimental kinetic data (e.g., pseudo-first-order rate constants in DMSO/water) .

Methodological Design & Data Analysis

Q. What experimental designs are suitable for investigating the photostability of this compound?

- Methodological Answer :

- UV-Vis Spectroscopy : Expose solutions (e.g., in ethanol) to UV light (254 nm) and monitor absorbance changes at λₘₐₓ (~340 nm for nitroaromatics) over time .

- LC-MS Post-Irradiation : Identify degradation products (e.g., nitroso or phenolic derivatives).

- Control Experiments : Compare dark-stored samples to isolate photo-induced pathways.

Q. How can contradictory solubility data in polar vs. nonpolar solvents be reconciled for this compound?

- Methodological Answer :

- Solubility Profiling : Use the shake-flask method in solvents like DMSO, THF, and hexane. Account for nitro group polarity vs. ester hydrophobicity.

- Hansen Solubility Parameters : Calculate HSPs to rationalize discrepancies (e.g., δD ≈ 18 MPa¹/², δH ≈ 8 MPa¹/² due to nitro groups) .

- Co-solvent Systems : Test binary mixtures (e.g., acetone/water) to enhance solubility for reaction optimization.

Safety & Handling

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure.

- Ventilation : Perform reactions in fume hoods due to potential nitro compound toxicity .

- Waste Disposal : Neutralize acidic byproducts with NaHCO₃ before disposal in designated nitro waste containers.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.